Diacetonefructose chlorosulfate
Diacetonefructose chlorosulfate
Brand Name:
Vulcanchem
CAS No.:
150609-95-3
VCID:
VC21144647
InChI:
InChI=1S/C12H19ClO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1
SMILES:
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)Cl)C
Molecular Formula:
C12H19ClO8S
Molecular Weight:
358.79 g/mol
Diacetonefructose chlorosulfate
CAS No.: 150609-95-3
Cat. No.: VC21144647
Molecular Formula: C12H19ClO8S
Molecular Weight: 358.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150609-95-3 |
|---|---|
| Molecular Formula | C12H19ClO8S |
| Molecular Weight | 358.79 g/mol |
| IUPAC Name | (1R,2S,6S,9R)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
| Standard InChI | InChI=1S/C12H19ClO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1 |
| Standard InChI Key | RXVWCMYRBRBGMC-XBWDGYHZSA-N |
| Isomeric SMILES | CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)Cl)C |
| SMILES | CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)Cl)C |
| Canonical SMILES | CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)Cl)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator